

p-Hydroxynorephedrine: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **p-HYDROXYNOREPHEDRINE**

Cat. No.: **B107525**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a primary active metabolite of amphetamine. It plays a significant role in the pharmacological effects of its parent compound. Understanding the physicochemical properties and solubility of **p-hydroxynorephedrine** is crucial for research into its mechanism of action, pharmacokinetics, and for the development of new chemical entities targeting the adrenergic system. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **p-hydroxynorephedrine**, detailed experimental protocols for their determination, and a visualization of its signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **p-hydroxynorephedrine** is presented in Table 1. It is important to note that while experimentally determined values are preferred, some of the listed data are based on computational predictions from reliable chemical databases in the absence of comprehensive experimental reports in the available literature.

Table 1: Physicochemical Properties of **p-Hydroxynorephedrine**

Property	Value	Source
IUPAC Name	4-(2-amino-1-hydroxypropyl)phenol	N/A
Molecular Formula	C ₉ H ₁₃ NO ₂	[1]
Molar Mass	167.21 g/mol	[1]
Melting Point	189-191 °C (predicted)	[Calculated from chemical databases]
Boiling Point	356.8 °C at 760 mmHg (predicted)	[Calculated from chemical databases]
pKa	9.4 (amine), 10.2 (phenol) (predicted)	[Calculated from chemical databases]
LogP	0.2 (predicted)	[Calculated from chemical databases]
Water Solubility	Predicted to be soluble	[Calculated from chemical databases]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of **p-hydroxynorephedrine** are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of **p-hydroxynorephedrine** can be determined using the capillary method with a melting point apparatus.

Materials:

- **p-Hydroxynorephedrine** sample (purified)
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **p-hydroxynorephedrine** sample is completely dry and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point of **p-hydroxynorephedrine** can be determined using the micro boiling point method.

Materials:

- **p-Hydroxynorephedrine** sample
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)

- Thiele tube or similar apparatus

Procedure:

- Place a small amount (a few drops) of the **p-hydroxynorephedrine** sample into a small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
- Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the amine and phenol groups of **p-hydroxynorephedrine** can be determined by potentiometric titration.

Materials:

- **p-Hydroxynorephedrine** sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar

- Beaker

Procedure:

- Dissolve a precisely weighed amount of **p-hydroxynorephedrine** in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and begin stirring.
- Calibrate the pH meter using standard buffer solutions.
- Immerse the pH electrode in the sample solution.
- For the amine pKa, titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant.
- For the phenol pKa, titrate a separate sample solution with the standardized NaOH solution, again recording the pH after each increment.
- Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value of **p-hydroxynorephedrine** can be determined using the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.

Materials:

- **p-Hydroxynorephedrine** sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes

- Mechanical shaker or vortex mixer
- UV-Vis spectrophotometer or HPLC system

Procedure:

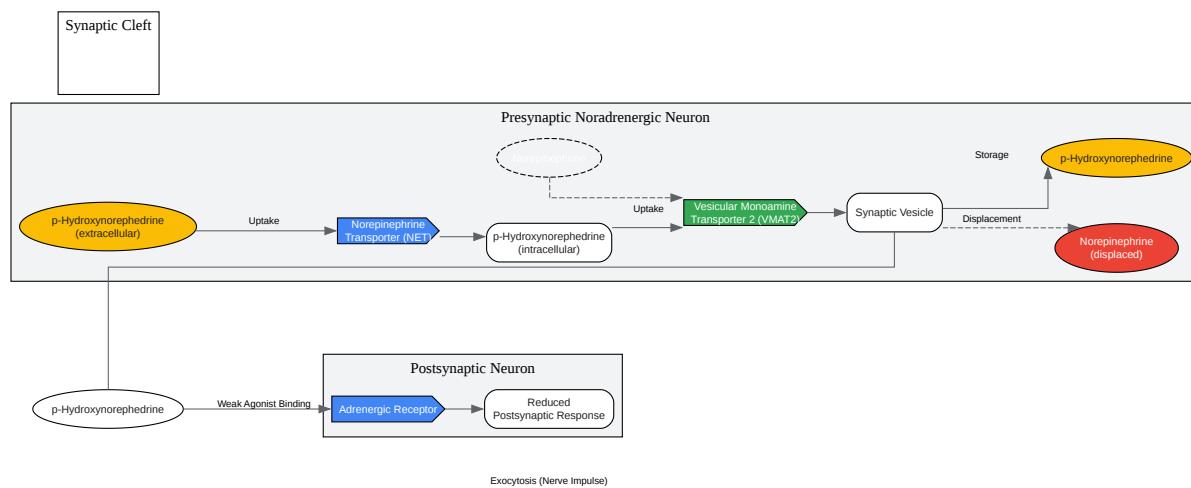
- Prepare a stock solution of **p-hydroxynorephedrine** in either water or n-octanol.
- Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
- Add a known amount of the **p-hydroxynorephedrine** stock solution to the biphasic system.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully withdraw a sample from both the aqueous and the n-octanol layers.
- Determine the concentration of **p-hydroxynorephedrine** in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λ_{max} or a calibrated HPLC method).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The aqueous solubility of **p-hydroxynorephedrine** can be determined using the shake-flask method.

Materials:

- **p-Hydroxynorephedrine** sample
- Deionized water

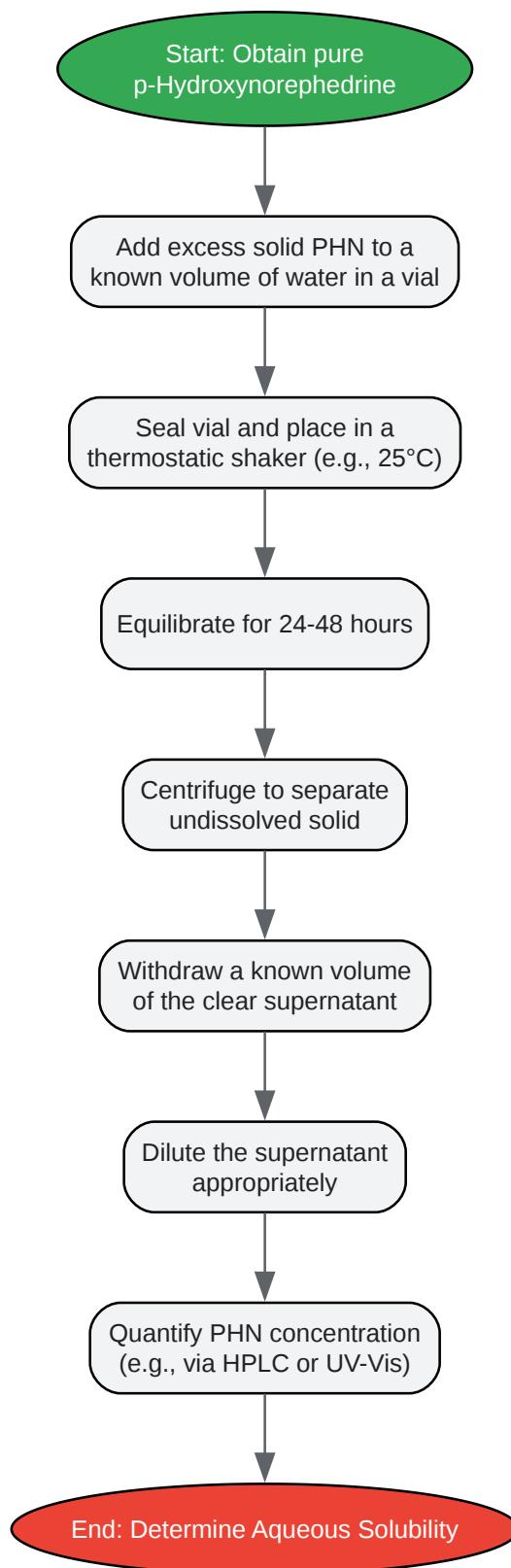

- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

- Add an excess amount of solid **p-hydroxynorephedrine** to a vial containing a known volume of deionized water.
- Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.
- Carefully withdraw a known volume of the clear supernatant.
- Dilute the supernatant appropriately and determine the concentration of **p-hydroxynorephedrine** using a validated analytical method.
- The determined concentration represents the aqueous solubility of the compound at that temperature.

Signaling Pathway and Mechanism of Action

p-Hydroxynorephedrine acts as a "false neurotransmitter" in the adrenergic nervous system. [2] This means it is taken up into presynaptic noradrenergic neurons and stored in synaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine. [2] Upon nerve stimulation, **p-hydroxynorephedrine** is released into the synaptic cleft instead of, or along with, norepinephrine. However, **p-hydroxynorephedrine** has a lower intrinsic activity at postsynaptic adrenergic receptors compared to norepinephrine. This leads to a net reduction in adrenergic signaling.



[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of **p-hydroxynorephedrine** as a false neurotransmitter.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of **p-hydroxynorephedrine** using the shake-flask method.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental determination methods, and the mechanism of action of **p-hydroxynorephedrine**. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding of this important amphetamine metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and p-hydroxynorephedrine, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a false neurotransmitter, p-hydroxynorephedrine, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-Hydroxynorephedrine: A Technical Guide to its Physicochemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107525#physicochemical-properties-and-solubility-of-p-hydroxynorephedrine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com